molecular formula C18H15FN2O3S B12138454 (2Z,5Z)-5-(2,4-dimethoxybenzylidene)-2-((4-fluorophenyl)imino)thiazolidin-4-one

(2Z,5Z)-5-(2,4-dimethoxybenzylidene)-2-((4-fluorophenyl)imino)thiazolidin-4-one

Cat. No.: B12138454
M. Wt: 358.4 g/mol
InChI Key: UUOFLIYGLOGPNZ-SXGWCWSVSA-N
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Description

(2Z,5Z)-5-(2,4-dimethoxybenzylidene)-2-((4-fluorophenyl)imino)thiazolidin-4-one (CAS 314253-21-9) is a synthetic organic compound belonging to the 5-ene-4-thiazolidinone class, a scaffold recognized as a privileged structure in modern medicinal chemistry . This derivative features a thiazolidinone core substituted with a 2,4-dimethoxybenzylidene moiety at the C5 position and a 4-fluorophenylimino group at the N2 position, with a molecular formula of C18H15FN2O3S and a molecular weight of 358.4 g/mol . The 5-ene-4-thiazolidinone scaffold is of significant interest to researchers due to its wide spectrum of reported pharmacological activities in scientific literature, which includes investigations into antitumor, antimicrobial, and anti-inflammatory properties, among others . The compound's core structure is closely related to other 5-ene-thiazolidinones that have been identified as potent agents in biomedical research. For instance, structurally similar compounds have been reported to exhibit robust antitumor activity by acting as microtubule-depolymerizing agents, leading to cell cycle arrest and apoptosis in cancer cell lines . Furthermore, the 4-thiazolidinone ring system is a versatile tool in diversity-oriented synthesis, allowing for further structural modification to explore structure-activity relationships . Researchers value this chemical class for its potential to interact with various biological targets, making it a valuable compound for hit-to-lead optimization campaigns and pharmacological profiling in early-stage drug discovery . This product is provided strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate precautions and in accordance with all applicable laboratory safety regulations.

Properties

Molecular Formula

C18H15FN2O3S

Molecular Weight

358.4 g/mol

IUPAC Name

(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-2-(4-fluorophenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H15FN2O3S/c1-23-14-8-3-11(15(10-14)24-2)9-16-17(22)21-18(25-16)20-13-6-4-12(19)5-7-13/h3-10H,1-2H3,(H,20,21,22)/b16-9-

InChI Key

UUOFLIYGLOGPNZ-SXGWCWSVSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)F)S2)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)F)S2)OC

Origin of Product

United States

Biological Activity

The compound (2Z,5Z)-5-(2,4-dimethoxybenzylidene)-2-((4-fluorophenyl)imino)thiazolidin-4-one belongs to the thiazolidin-4-one class, which is recognized for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships, and potential therapeutic applications.

Structure and Properties

The thiazolidin-4-one scaffold is characterized by a five-membered ring containing sulfur and nitrogen atoms. The specific substituents on this scaffold can significantly influence its biological activity. The presence of a benzylidene moiety and a fluorophenyl group in this compound enhances its potential interactions with biological targets.

Antimicrobial Activity

Thiazolidin-4-one derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds within this class exhibit significant activity against various pathogens:

  • Gram-positive bacteria : Effective against Staphylococcus aureus and Streptococcus species.
  • Gram-negative bacteria : Active against Escherichia coli and Pseudomonas aeruginosa.
  • Fungi : Notably effective against Candida albicans.

In a study by Jamil et al., several thiazolidin-4-one derivatives demonstrated notable antibacterial effects, with minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL for certain derivatives .

Anticancer Activity

The anticancer potential of thiazolidin-4-one derivatives has been a focal point in medicinal chemistry. These compounds have shown efficacy against various cancer cell lines, including:

  • Colon cancer : Inducing apoptosis in HT29 cells.
  • Breast cancer : Significant cytotoxicity observed in MCF7 cell lines.

A review highlighted that modifications at the 2 and 3 positions of the thiazolidinone ring enhance antiproliferative activity through mechanisms such as cell cycle arrest and apoptosis induction .

Antidiabetic Activity

Thiazolidin-4-ones are also known for their antidiabetic properties, particularly through their action as agonists of peroxisome proliferator-activated receptor gamma (PPARγ). This mechanism helps regulate glucose metabolism and insulin sensitivity. Compounds like pioglitazone and rosiglitazone belong to this class and are clinically used for managing diabetes .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidin-4-one derivatives is heavily influenced by their structural components. Key factors include:

  • Substituents on the benzylidene moiety : Variations can enhance or diminish activity against specific targets.
  • Positioning of functional groups : Modifications at positions 2, 3, and 5 can lead to increased potency and selectivity.
  • Electronic properties : The presence of electron-withdrawing or electron-donating groups can significantly affect the reactivity and interaction with biological targets.

Case Studies

  • Antioxidant Activity : A study demonstrated that certain thiazolidinone derivatives exhibited strong antioxidant properties, with IC50 values indicating significant radical scavenging ability .
  • Biofilm Inhibition : Compounds were tested for their ability to inhibit biofilm formation in bacteria like Pseudomonas aeruginosa, showing over 50% reduction in biofilm metabolic activity at sub-MIC concentrations .
  • Cytotoxicity Profiles : In vitro studies revealed that specific derivatives induced cell death in various cancer cell lines through mechanisms involving the inhibition of key signaling pathways associated with cell survival .

Scientific Research Applications

Antimicrobial Properties

Thiazolidinone derivatives have been extensively studied for their antimicrobial effects. Preliminary studies suggest that (2Z,5Z)-5-(2,4-dimethoxybenzylidene)-2-((4-fluorophenyl)imino)thiazolidin-4-one exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structural features of this compound enhance its lipophilicity and binding affinity to bacterial targets, making it a potential candidate for developing new antibiotics.

Anticancer Activity

Research indicates that compounds similar to (2Z,5Z)-5-(2,4-dimethoxybenzylidene)-2-((4-fluorophenyl)imino)thiazolidin-4-one demonstrate promising anticancer properties. In vitro studies have shown that thiazolidinone derivatives can inhibit the growth of various cancer cell lines. For instance, compounds with similar structures have been tested against estrogen receptor-positive human breast adenocarcinoma cells (MCF7), revealing significant anticancer activity .

Case Studies

Several studies have highlighted the therapeutic potential of thiazolidinone derivatives:

  • Antibacterial Activity Study : A study demonstrated that a series of thiazolidinone compounds exhibited varying degrees of antibacterial activity against Staphylococcus aureus and Escherichia coli. The study emphasized structure-activity relationships that could guide future drug design .
  • Anticancer Efficacy : Another investigation focused on analogs of thiazolidinone compounds which were evaluated for their cytotoxic effects on MCF7 cells. Results indicated that modifications in substituent groups significantly influenced their anticancer potency, suggesting avenues for further research into optimizing these compounds for clinical use .

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating Groups (e.g., Methoxy) : The 2,4-dimethoxy groups in the target compound likely improve aqueous solubility compared to nitro or chloro substituents, which are electron-withdrawing .
  • Fluorine Substituents: The 4-fluorophenylimino group may enhance metabolic stability and binding affinity via hydrophobic interactions, similar to 4-fluoro-benzylidene derivatives in antimicrobial studies .

Comparison of Yields and Conditions :

Compound Yield (%) Reaction Conditions Reference ID
(Z)-5-(substituted benzylidene)-2-(substituted phenylamino)thiazol-4(5H)-ones 62–78 Mild conditions (room temperature, 2 h)
(2Z,5Z)-2-(Benzothiazol-2-ylimino)-5-(thiophen-2-ylmethylidene)thiazolidin-4-one (7o) 65 Reflux in dioxane, 6 h
Target Compound Not reported Likely similar to N/A

The target compound’s synthesis is expected to follow established protocols, with yields dependent on the reactivity of the 2,4-dimethoxybenzaldehyde and 4-fluoroaniline precursors.

Anticancer Activity

  • HBPT () : Exhibits IC50 = 20 µM against U87MG glioblastoma cells via microtubule depolymerization and G2/M phase arrest .
  • Nitro Derivatives (7k) : High stability but lower activity due to poor solubility .
  • The 4-fluoro substituent could mimic HBPT’s phenoxyphenyl group in targeting hydrophobic pockets.

Antimicrobial Activity

  • Chloro and Thiophene Derivatives (7l, 7o) : Show moderate activity against bacterial strains (MIC50 = 8–32 µg/mL) .
  • Fluorine-Substituted Analogues: 4-Fluorophenylimino derivatives (e.g., ) demonstrate enhanced Gram-positive activity due to fluorine’s electronegativity .

Physicochemical and Computational Studies

  • Melting Points : Derivatives with nitro or chloro groups (e.g., 7k, 7l) exhibit melting points >300°C, while methoxy-substituted compounds (e.g., 7j) have lower melting points (~250°C) due to reduced crystallinity .
  • Hirshfeld Surface Analysis : Methoxy and nitro groups influence intermolecular interactions (e.g., C–H⋯O contacts contribute 35.8% to Hirshfeld surface in nitro derivatives) .

Q & A

Q. How does the compound’s tautomeric equilibrium affect its reactivity?

  • Methodological Answer : The thiazolidin-4-one ring exhibits keto-enol tautomerism, which influences nucleophilic attack sites. Use dynamic NMR (DNMR) at variable temperatures (25–80°C) to quantify tautomeric populations. Solvent polarity (e.g., DMSO vs. chloroform) shifts equilibrium, altering reactivity in Suzuki coupling or alkylation reactions .

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